REACTION_CXSMILES
|
[F:1][C:2]([F:16])([F:15])[CH2:3][O:4][C:5]1[CH:14]=[CH:13][CH:12]=[CH:11][C:6]=1[O:7][CH2:8][CH2:9][OH:10].C(=O)(O)[O-].[Na+].[Br-].[K+].Cl[O-].[Na+]>CC1(C)N([O])C(C)(C)CCC1.ClCCl>[F:1][C:2]([F:15])([F:16])[CH2:3][O:4][C:5]1[CH:14]=[CH:13][CH:12]=[CH:11][C:6]=1[O:7][CH2:8][CH:9]=[O:10] |f:1.2,3.4,5.6,^1:30|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
FC(COC1=C(OCCO)C=CC=C1)(F)F
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[Br-].[K+]
|
Name
|
|
Quantity
|
0.02 g
|
Type
|
catalyst
|
Smiles
|
CC1(CCCC(N1[O])(C)C)C
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
Continued stirring of reaction mass at 0-5°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
CUSTOM
|
Details
|
After completion of reaction, organic layer
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with dichloromethane
|
Type
|
WASH
|
Details
|
Combined organic layer was washed with 10% aqueous sodium hydroxide solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography on silica gel using
|
Type
|
ADDITION
|
Details
|
a mixture of ethyl acetate and hexane (5/95) as eluent
|
Name
|
|
Type
|
product
|
Smiles
|
FC(COC1=C(OCC=O)C=CC=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 6.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |